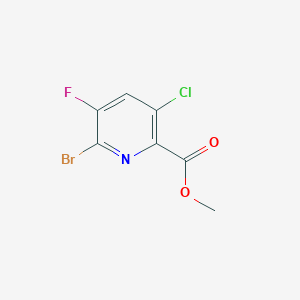

Methyl 6-bromo-3-chloro-5-fluoropicolinate

Description

Contextualization within Halogenated Picolinate (B1231196) Chemistry and Pyridine (B92270) Scaffolds

Halogenated picolinates are a class of organic compounds that feature a pyridine ring substituted with one or more halogen atoms and a picolinic acid ester. The pyridine scaffold itself is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and agrochemicals. mdpi.commdpi.com The introduction of halogen atoms to this scaffold dramatically influences the electronic properties and reactivity of the molecule, often enhancing its biological activity or providing handles for further chemical diversification. lookchem.com

The chemistry of halogenated pyridines is rich and varied, with the type and position of the halogen atom dictating its reactivity. For instance, halogens at different positions on the pyridine ring exhibit differential susceptibility to nucleophilic aromatic substitution and cross-coupling reactions. This allows for selective functionalization, a crucial aspect in the construction of complex molecular architectures.

Significance of Multifunctionalized Picolinates as Key Intermediates in Advanced Synthesis

The true value of Methyl 6-bromo-3-chloro-5-fluoropicolinate lies in its nature as a multifunctionalized intermediate. Each of its functional groups—the methyl ester, the bromo, chloro, and fluoro substituents—can be targeted with a high degree of selectivity, enabling a stepwise and controlled elaboration of the molecular structure.

The presence of multiple, distinct halogen atoms is particularly noteworthy. The differential reactivity of bromine, chlorine, and fluorine atoms in cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings) allows for sequential and site-selective introduction of new carbon-carbon or carbon-heteroatom bonds. This capability is highly sought after in the synthesis of complex molecules, including new herbicides and potential pharmaceutical candidates. mdpi.commdpi.comresearchgate.net

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 6-bromo-3-chloro-5-fluoropicolinic acid (CAS 514798-17-5), which can then be converted to a variety of other functional groups or used to form amide bonds, further expanding the synthetic utility of this scaffold. lookchem.com

Interactive Table: Properties of the Precursor Acid

| Property | Value |

| Compound Name | 6-Bromo-3-chloro-5-fluoropicolinic acid |

| CAS Number | 514798-17-5 |

| Molecular Formula | C₆H₂BrClFNO₂ |

| Molecular Weight | 254.44 g/mol |

While specific, publicly available research detailing the direct synthesis of a final product from this compound is limited, its structural similarity to intermediates used in the synthesis of modern herbicides suggests its potential in this field. mdpi.commdpi.com The development of novel agrochemicals often relies on the availability of such highly functionalized and versatile building blocks.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-3-chloro-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClFNO2/c1-13-7(12)5-3(9)2-4(10)6(8)11-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDKZWMXONXCBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=N1)Br)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 6 Bromo 3 Chloro 5 Fluoropicolinate

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. By systematically breaking down the target into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be established.

Identification of Precursor Molecules and Starting Synthons

A plausible retrosynthetic analysis of Methyl 6-bromo-3-chloro-5-fluoropicolinate begins with the disconnection of the methyl ester, leading back to the corresponding picolinic acid. The three halogen substituents on the pyridine (B92270) ring can then be disconnected in a stepwise manner. A key consideration is the order of introduction of the halogens, as this will be dictated by the directing effects of the existing substituents and the reactivity of the pyridine ring at each stage.

One logical disconnection strategy involves the late-stage introduction of the bromine atom at the 6-position via a Sandmeyer-type reaction from a corresponding aminopicolinate or through direct bromination. The chloro and fluoro groups at the 3- and 5-positions, respectively, can be envisioned as being installed on a precursor pyridine ring. This leads to key synthons such as a variously substituted 2-methylpyridine or a pre-functionalized pyridine-2-carboxylic acid derivative.

A potential set of precursor molecules and starting synthons is outlined in the table below:

| Target Molecule | Key Disconnections | Precursor Molecules | Starting Synthons |

| This compound | Esterification, Halogenation (Br, Cl, F) | 6-Bromo-3-chloro-5-fluoropicolinic acid | 3,5-Dihalopyridine derivatives |

| 3-Chloro-5-fluoro-6-aminopicolinic acid | 2-Methyl-3,5-dihalopyridine | ||

| Methyl 3-chloro-5-fluoropicolinate | Pyridine-2-carboxylic acid |

Sequential Halogenation and Functional Group Manipulation Strategies

The synthesis of a trihalogenated picolinate (B1231196) necessitates a carefully designed sequence of halogenation and functional group interconversions. The electron-deficient nature of the pyridine ring generally requires harsh conditions for electrophilic aromatic substitution, often leading to mixtures of regioisomers. Therefore, modern synthetic methods that offer high regioselectivity are crucial.

A strategic approach would involve the initial synthesis of a di-substituted pyridine, for example, a 3-chloro-5-fluoropyridine derivative. This could potentially be achieved through a multi-step sequence starting from a commercially available pyridine precursor. Subsequent functionalization at the 2-position to introduce the carboxylic acid or methyl ester group, followed by the final halogenation at the 6-position, would complete the synthesis.

Functional group manipulations, such as the conversion of a methyl group at the 2-position to a carboxylic acid via oxidation, or the transformation of an amino group to a bromine via a Sandmeyer reaction, are critical steps that must be compatible with the existing halogen substituents on the ring. The choice of reagents and reaction conditions at each step is paramount to avoid undesired side reactions and to achieve high yields of the desired intermediates.

Development of Regioselective and Stereoselective Pathways

The successful synthesis of this compound hinges on the development of synthetic pathways that exhibit high regioselectivity in the introduction of each substituent. While stereoselectivity is not a factor for the planar aromatic ring of the target molecule, achieving the correct arrangement of the three different halogens and the methyl ester group is a significant regiochemical challenge.

Halogen Exchange (Halex) Reactions for Fluorination

Halogen exchange (Halex) reactions are a powerful method for the introduction of fluorine into aromatic and heteroaromatic rings. nih.govgchemglobal.comwikipedia.orgchemtube3d.com This nucleophilic aromatic substitution (SNAr) reaction typically involves the displacement of a chloride or bromide atom by a fluoride ion, often from a source like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is generally favored in electron-deficient rings, making it well-suited for pyridine derivatives, especially when activating groups are present.

For the synthesis of the target molecule, a Halex reaction could be employed to introduce the fluorine atom at the 5-position. A potential precursor would be a 3,5-dichloropicolinate or a 5-bromo-3-chloropicolinate derivative. The success of this reaction would depend on the relative reactivity of the different halogen leaving groups.

| Reaction Type | Substrate Example | Reagents & Conditions | Product |

| Halex Reaction | Methyl 3,5-dichloropicolinate | KF, polar aprotic solvent (e.g., DMSO, sulfolane), high temperature | Methyl 3-chloro-5-fluoropicolinate |

| Methyl 5-bromo-3-chloropicolinate | CsF, polar aprotic solvent, high temperature | Methyl 3-chloro-5-fluoropicolinate |

Nucleophilic Aromatic Substitution (SNAr) Approaches to Picolinates

Nucleophilic aromatic substitution (SNAr) is a versatile strategy for introducing a variety of nucleophiles onto an electron-deficient aromatic ring that bears a good leaving group. nih.govnih.gov In the context of synthesizing this compound, SNAr reactions could be utilized to introduce the chloro or bromo substituents.

For example, starting with a di-fluorinated or fluoro-chloro picolinate, a nucleophilic source of chloride or bromide could be used to displace one of the existing halogens. The regioselectivity of such a reaction would be governed by the electronic and steric environment of the pyridine ring. The presence of the electron-withdrawing ester group would activate the ring towards nucleophilic attack.

| Reaction Type | Substrate Example | Reagents & Conditions | Product |

| SNAr | Methyl 3,5-difluoropicolinate | LiCl, polar aprotic solvent | Methyl 3-chloro-5-fluoropicolinate |

| Methyl 5-fluoro-6-hydroxypicolinate | POCl₃ or PCl₅ | Methyl 5-fluoro-6-chloropicolinate |

Innovative Synthetic Techniques and Process Optimization

Recent advancements in chemical synthesis are paving the way for more efficient and controlled production of complex halogenated molecules. These innovative techniques address many of the limitations of conventional batch processing.

The transition from batch to continuous flow synthesis represents a significant process optimization for the production of halogenated picolinates. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and residence time. This precise control is particularly advantageous for managing highly exothermic or hazardous reactions, which are common in halogenation processes. youtube.com

For the synthesis of multi-halogenated pyridines, continuous flow processes can enhance safety and yield. For example, a continuous flow process was successfully developed for the synthesis of the trifluoromethylating reagent, "ligandless" CuCF3, from fluoroform, highlighting the potential for handling gaseous reagents and optimizing reaction times and feed rates for consistent, high-yield production. acs.org This approach minimizes the accumulation of unstable intermediates, reduces reaction volumes, and facilitates safer handling of reactive halogenating agents. The implementation of a continuous process for intermediates of this compound could lead to improved scalability and product consistency.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Halogenated Picolinates

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for thermal runaways. | Excellent heat transfer due to high surface area-to-volume ratio. |

| Mass Transfer | Can be inefficient, leading to side reactions. | Enhanced mixing and mass transfer, improving reaction rates and selectivity. |

| Safety | Higher risk due to large volumes of hazardous materials. | Smaller reaction volumes at any given time significantly improve safety. |

| Scalability | Often requires re-optimization of conditions ("scaling up"). | Scaled by running the process for longer durations ("scaling out"). |

| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise, automated control over all reaction parameters. |

Photocatalysis and electrosynthesis are emerging as powerful tools for the functionalization of electron-deficient heterocyclic systems like pyridines, which are often challenging to halogenate using traditional electrophilic aromatic substitution methods. youtube.comnih.gov

Photocatalytic methods enable the generation of radical intermediates under mild conditions. For pyridine functionalization, this often involves the single-electron reduction of pyridinium ions to form pyridinyl radicals, which can then couple with other radical species. acs.org This strategy offers novel pathways for C-H functionalization with distinct regioselectivity compared to classical Minisci chemistry. acs.org The application of such a mechanism could provide a selective route to introduce substituents onto the pyridine ring before or after halogenation.

Electrosynthesis provides an alternative reagent-free method for driving redox reactions. Electrocatalytic hydrogenation of pyridines has been demonstrated using anion-exchange membrane (AEM) electrolyzers at ambient temperature and pressure. acs.org This approach avoids the need for chemical oxidants or reductants, contributing to a cleaner reaction profile. Electrochemical methods can also be used to generate halogenating species in situ or to facilitate key bond-forming reactions. For instance, electrochemical amination has been developed as a mild and economical method to access nitrogen-containing heterocycles, demonstrating the potential of electrochemistry to replace traditional reagents and expand synthetic applicability. researchgate.net These techniques could be harnessed to introduce the specific halogen pattern on the picolinate core with high selectivity and efficiency.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of complex molecules is crucial for minimizing environmental impact. This involves a focus on maximizing efficiency, reducing waste, and utilizing sustainable materials.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy, such as addition reactions, are preferred over those that generate significant stoichiometric byproducts, like substitution or elimination reactions.

Table 2: Key Reaction Types and Atom Economy Considerations

| Reaction Type | Atom Economy | Example Application in Synthesis |

|---|---|---|

| Addition | 100% | Dihalogenation across a double bond to introduce two halogen atoms. |

| Substitution | < 100% | Nucleophilic aromatic substitution (SNAr) to introduce a fluorine atom, displacing a leaving group. researchgate.net |

| Elimination | < 100% | Dehydrohalogenation to form a double bond (not ideal for this target). |

| Catalytic C-H Functionalization | High | Direct, selective introduction of a halogen onto the pyridine ring without a leaving group. |

The choice of solvent is a critical factor in the environmental footprint of a chemical process, as solvents often constitute the largest mass component of a reaction. Green chemistry encourages the replacement of hazardous volatile organic compounds (VOCs) with more sustainable alternatives. researchgate.netyoutube.com

For the synthesis of picolinate derivatives, research into greener solvents is ongoing. Potential sustainable alternatives include:

Water: An abundant, non-toxic, and non-flammable solvent. Its use can be facilitated by phase-transfer catalysts or the development of water-soluble reagents. nih.govresearchgate.net

Supercritical Fluids (e.g., scCO₂): These fluids have tunable properties and allow for easy product separation by simple depressurization, eliminating the need for solvent distillation. researchgate.net

Ionic Liquids: These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Their properties can be tailored for specific reactions, and they can facilitate catalyst recycling. nih.gov

Bio-solvents: Solvents derived from renewable biomass, such as 2-methyltetrahydrofuran (2-MeTHF) or cyrene, offer a more sustainable alternative to petrochemical-based solvents.

In parallel, the development of efficient and recyclable catalytic systems is paramount. Heterogeneous catalysts, which exist in a different phase from the reactants, can be easily separated and reused, reducing waste and cost. Biphasic catalysis, using systems like aqueous-organic or fluorous phases, provides another effective strategy for catalyst recovery and recycling, aligning with the goals of sustainable chemical production. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Bromo 3 Chloro 5 Fluoropicolinate

Intrinsic Reactivity of Halogen Substituents (Bromine, Chlorine, Fluorine) on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further amplified by the presence of three electron-withdrawing halogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction pathway for functionalizing this and similar heterocyclic systems.

Differential Lability and Leaving Group Abilities

The three halogen atoms (Bromine at C6, Chlorine at C3, and Fluorine at C5) exhibit different reactivities in nucleophilic substitution reactions, influenced by their position on the ring and their intrinsic properties. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are particularly activated towards nucleophilic attack because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. youtube.comquimicaorganica.org The position meta (C3, C5) to the nitrogen is significantly less reactive as it does not allow for this stabilization. youtube.com

In the case of Methyl 6-bromo-3-chloro-5-fluoropicolinate, the bromine atom at the C6 position is the most activated towards nucleophilic displacement. The reactivity of halogens in SNAr reactions is a balance between the C-X bond strength and the halogen's ability to stabilize the transition state.

The rate of SNAr reactions can be influenced by two main factors:

Addition of the nucleophile: This step is often rate-determining, as it involves the loss of aromaticity. Highly electronegative substituents, like fluorine, can stabilize the negatively charged Meisenheimer intermediate through their strong inductive effect, thus accelerating this step. stackexchange.com

Elimination of the leaving group: This step involves the cleavage of the carbon-halogen bond. The typical leaving group ability for halogens is I > Br > Cl > F, which correlates with the strength of the C-X bond (C-F being the strongest). masterorganicchemistry.comlibretexts.org

For many nucleophilic aromatic substitutions on electron-deficient rings, the initial addition of the nucleophile is the rate-determining step. stackexchange.com Consequently, the reactivity order is often F > Cl > Br > I, as the high electronegativity of fluorine stabilizes the intermediate. stackexchange.com However, in cases where C-X bond cleavage is the rate-determining step, the order of reactivity follows the traditional leaving group ability. sci-hub.se

Given these principles, the bromine at the C6 position is expected to be the most labile, being at an activated position and a good leaving group. The fluorine at C5 and chlorine at C3 are at meta positions relative to the nitrogen and are therefore significantly less reactive towards nucleophilic attack. youtube.com

Table 1: General Reactivity Trends of Halogens in Nucleophilic Aromatic Substitution on Pyridine Rings

| Factor | Influence on Reactivity | Typical Order | Citation |

| Position on Ring | Activation towards nucleophilic attack | C4 > C2/C6 >> C3/C5 | youtube.comuoanbar.edu.iq |

| Electronegativity (Inductive Effect) | Stabilization of Meisenheimer complex (rate-determining addition) | F > Cl > Br > I | stackexchange.com |

| Leaving Group Ability (C-X Bond Strength) | Ease of C-X bond cleavage (rate-determining elimination) | I > Br > Cl > F | masterorganicchemistry.comsci-hub.se |

This is an interactive table. Click on the headers to sort.

Ortho-, Meta-, and Para-Directing Effects of Halogens

In electrophilic aromatic substitution (EAS), which is generally difficult on the electron-poor pyridine ring, halogens are deactivating yet ortho- and para-directing substituents. uoanbar.edu.iq Their deactivating nature stems from their inductive electron withdrawal, which reduces the electron density of the ring. The ortho-, para-directing influence is due to the ability of their lone pairs to donate electron density through resonance, stabilizing the carbocation intermediate formed during attack at these positions.

However, the dominant reactivity pattern for this heavily halogenated and electron-deficient picolinate (B1231196) is nucleophilic substitution, not electrophilic substitution. In the context of nucleophilic substitution, the directing effects are determined by the positions activated by the ring nitrogen (ortho and para positions), as described in the previous section.

Reaction Pathways and Transformation of the Picolinate Ester Moiety

The methyl picolinate portion of the molecule also presents several avenues for chemical transformation, including reactions at the ester carbonyl group.

Hydrolysis and Transesterification Kinetics

The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification in the presence of another alcohol. These reactions are typically catalyzed by acids or bases.

Hydrolysis: The hydrolysis of a methyl ester to a carboxylic acid is a fundamental reaction. The kinetics of this process can be studied under acidic or basic conditions. Generally, the reaction is accelerated by the presence of a catalyst. For related esters, kinetic studies have been performed to determine reaction rates. rsc.orgrsc.org

Transesterification: This process involves the exchange of the alkoxy group of an ester. For instance, reacting this compound with ethanol (B145695) would lead to the formation of Ethyl 6-bromo-3-chloro-5-fluoropicolinate. The reaction is an equilibrium process, and an excess of the new alcohol is typically used to drive the reaction to completion. mdpi.commdpi.comgoogle.com The reaction can be catalyzed by acids or bases, and various factors such as temperature and catalyst concentration influence the reaction kinetics. mdpi.com

Table 2: General Conditions for Ester Transformations

| Transformation | Catalyst | General Conditions | Citation |

| Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Aqueous solution, often with heating | rsc.org |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Excess of the replacing alcohol, often with heating | mdpi.commdpi.com |

This is an interactive table. Click on the headers to sort.

Reduction and Oxidation Behavior

Reduction: The ester group of the picolinate can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce esters to alcohols. The pyridine ring itself can also be reduced under certain conditions, for example, by catalytic hydrogenation, which would yield a piperidine (B6355638) derivative.

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic studies for this compound are not widely available in the public domain. However, the mechanisms of its key potential transformations can be inferred from studies on analogous systems.

The most probable key transformation for this molecule is nucleophilic aromatic substitution (SNAr) at the C6 position. The mechanism proceeds via a two-step addition-elimination pathway.

Addition: A nucleophile attacks the electron-deficient carbon atom at the C6 position, which bears the bromine atom. This breaks the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring.

Elimination: The leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Computational studies on similar systems, such as other halopyridines, indicate that the formation of the Meisenheimer complex (the addition step) is typically the rate-determining step of the reaction. nih.govresearchgate.net This explains why highly electronegative substituents, which stabilize this intermediate, can accelerate the reaction, even if they are poor leaving groups in other contexts. stackexchange.com

Kinetic and Thermodynamic Parameters of Reaction Equilibria

Below is an illustrative table of kinetic and thermodynamic parameters for a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu⁻).

Table 1: Representative Kinetic and Thermodynamic Parameters for a Hypothetical SNAr Reaction

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) |

|---|---|---|

| Reactant → Transition State 1 | 15 - 20 | N/A |

| Reactant → Intermediate | 5 - 10 | N/A |

| Intermediate → Transition State 2 | 10 - 15 | N/A |

| Intermediate → Product | -20 to -25 | N/A |

| Overall Reaction | N/A | -15 to -20 |

Note: These values are illustrative and based on general findings for SNAr reactions on electron-deficient aromatic rings.

Identification of Reaction Intermediates and Transition States

The mechanism of nucleophilic aromatic substitution on this compound is expected to proceed through a well-defined pathway involving distinct intermediates and transition states. The key intermediate in an SNAr reaction is the Meisenheimer complex, a resonance-stabilized anionic σ-complex. acs.org

Reactants to Transition State 1 (TS1): The initial step is the attack of a nucleophile on one of the carbon atoms of the pyridine ring. This approach leads to the first transition state (TS1), where the C-Nu bond is partially formed.

Meisenheimer Intermediate: Following TS1, the reaction proceeds to form the Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily broken, and the negative charge is delocalized over the ring, particularly stabilized by the electron-withdrawing groups.

Intermediate to Transition State 2 (TS2): The Meisenheimer complex then moves towards the second transition state (TS2), where the bond to the leaving group (one of the halogen atoms) begins to break.

Product Formation: Finally, the leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

The relative stability of the possible Meisenheimer complexes determines the site of substitution. The electron-withdrawing nature of the ester group and the halogens (F, Cl, Br) activates the ring for nucleophilic attack.

Computational and Theoretical Insights into Reactivity

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the reactivity of molecules like this compound.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the elucidation of detailed mechanistic pathways. nih.govresearchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. These profiles provide quantitative data on activation barriers and reaction thermodynamics. acs.org

For this compound, DFT calculations can be used to compare the reaction pathways for substitution at different positions on the pyridine ring. The calculations would typically involve geometry optimization of all stationary points on the reaction coordinate. For instance, studies on similar systems have used DFT to validate proposed mechanisms and understand stereoselectivity. researchgate.net Theoretical investigations into the dechlorination of polychlorinated compounds have shown that DFT can effectively predict activation energies for different reaction pathways, such as those involving a σ-complex versus direct abstraction. nih.gov

An illustrative reaction energy profile for a hypothetical SNAr reaction is shown below.

Figure 1: Illustrative Reaction Energy Profile for SNAr Reaction

This diagram illustrates the energy changes during a two-step SNAr reaction, showing the activation energies (Ea1, Ea2) for the formation and decomposition of the Meisenheimer intermediate.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For nucleophilic attack, the LUMO of the electrophile (this compound) is of primary importance. The regions of the molecule where the LUMO is localized are the most probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is also a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity. DFT calculations can provide precise energies and visualizations of these frontier orbitals. researchgate.net For polysubstituted pyridines, the positions of the electron-withdrawing substituents significantly influence the energy and localization of the LUMO. mostwiedzy.pl

A representative table of FMO properties for this compound is provided below.

Table 2: Representative FMO Properties

| Orbital | Energy (eV) | Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | -7.0 to -8.0 | Primarily on Br and Cl atoms | Site of potential oxidation |

| LUMO | -1.5 to -2.5 | C-Br and C-Cl bonds | Primary sites for nucleophilic attack |

| HOMO-LUMO Gap | 5.0 to 6.0 | N/A | Indicates moderate chemical reactivity |

Note: These values are illustrative and based on typical DFT calculations for halogenated aromatic compounds.

The analysis would likely show that the LUMO is significantly localized on the carbon atoms bonded to the bromine and chlorine atoms, making them the most electrophilic centers and thus the most susceptible to nucleophilic attack.

Role of Methyl 6 Bromo 3 Chloro 5 Fluoropicolinate As a Synthetic Building Block

Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

The poly-halogenated and substituted nature of Methyl 6-bromo-3-chloro-5-fluoropicolinate makes it an ideal starting material for constructing a variety of heterocyclic systems. The differential reactivity of the carbon-halogen bonds provides a platform for introducing new functional groups and building new ring systems through reactions like nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling.

The synthesis of nitrogen-containing macrocycles is a significant area of research due to their applications in host-guest chemistry, catalysis, and materials science. mdpi.comnih.gov Halogenated heterocyclic compounds are key precursors in these syntheses. The general strategy often involves the reaction of a di-functionalized heterocycle with a suitable linker, such as a diamine, under high-dilution conditions or using a template to favor cyclization over polymerization. mdpi.comrsc.orged.ac.uk

The reactive sites on this compound, particularly the bromo and chloro substituents, can serve as handles for cyclization reactions. For instance, sequential substitution reactions with bifunctional nitrogen nucleophiles can lead to the formation of macrocyclic structures incorporating the pyridine (B92270) unit. mdpi.com

Furthermore, this building block is suitable for creating fused heterocyclic systems. For example, derivatives of bromo-pyridines are used to synthesize imidazo[4,5-b]pyridine structures, which are important pharmacophores. researchgate.net This involves creating a new five-membered ring fused to the initial pyridine scaffold. The ability to form such fused systems highlights the compound's role in generating molecular complexity from a readily available starting material.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single synthetic operation. While specific literature examples detailing the use of this compound in MCRs are not prominent, its structure is well-suited for such applications. The distinct reactivity of its multiple halogen atoms could be exploited to participate in a stepwise or controlled manner within an MCR cascade, leading to the rapid assembly of highly substituted pyridine-containing scaffolds.

Utilization in the Development of Advanced Organic Intermediates

Beyond the direct synthesis of final target molecules, this compound is instrumental in preparing other advanced organic intermediates. These intermediates, which retain some or all of the original halogenation pattern, are themselves valuable building blocks for further synthetic endeavors.

Halopyridines are fundamental building blocks for creating pharmaceuticals and agrochemicals. researchgate.netnih.gov The selective synthesis and functionalization of poly-halogenated pyridines are crucial for developing new chemical entities. rsc.orgacs.org this compound can be used to generate a library of new pyridine derivatives through selective manipulation of its halogen atoms. For example, the bromo group can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the chloro and fluoro groups untouched for subsequent transformations. Conversely, the chloro group can be substituted via nucleophilic aromatic substitution under different conditions. This allows for the synthesis of pyridines with five or more different functional groups. rsc.org

Table 1: Potential Transformations for Poly-Halogenated Pyridine Derivatives

| Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | C-C bond formation at the C-Br position |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | C-N bond formation at the C-Br or C-Cl position |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., RO⁻, RS⁻) | Substitution of Cl or F, depending on conditions |

| Halogen Exchange | Halide source (e.g., KF) | Conversion of one halogen to another google.com |

This table represents potential reactions based on the known chemistry of halopyridines.

The pyridine nucleus is a common structural motif in ligands for metal complexes and in functional organic materials. researchgate.netnih.gov The ability to precisely control the substitution pattern on the pyridine ring is essential for tuning the electronic and photophysical properties of these materials. This compound serves as a key starting material for such molecules. By selectively replacing the halogen atoms with various aryl, heteroaryl, or other functional groups, researchers can synthesize custom ligands for catalysis or create novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The electron-deficient nature of the poly-halogenated pyridine ring can be systematically modified to achieve desired material properties. nih.gov

Functionalization and Derivatization Strategies

The synthetic versatility of this compound is rooted in the distinct reactivity of its functional groups. Chemists can employ a range of strategies to selectively modify the molecule.

The three different halogen atoms offer a hierarchy of reactivity. The C-Br bond is generally the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Cl bond is less reactive in such couplings but can be activated or participate in nucleophilic aromatic substitution (SNAr) reactions, often under more forcing conditions than the C-Br bond. The C-F bond is typically the most resistant to both coupling and SNAr reactions, often requiring harsh conditions for substitution. This differential reactivity allows for a programmed, site-selective functionalization of the pyridine ring.

In addition to the halogens, the methyl ester group at the C2 position provides another point for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used to direct metallation at an adjacent position.

Table 2: Summary of Functionalization Strategies

| Functional Group | Position | Common Reaction Types | Selectivity Notes |

|---|---|---|---|

| Bromo | C6 | Pd-catalyzed cross-coupling, Lithiation/transmetallation | Highest reactivity in cross-coupling reactions. |

| Chloro | C3 | Nucleophilic Aromatic Substitution (SNAr), Cross-coupling | Less reactive than C-Br in cross-coupling. |

| Fluoro | C5 | Nucleophilic Aromatic Substitution (SNAr) | Generally the least reactive halogen site. |

Site-Selective Functionalization of this compound

The primary strategic value of this compound in synthesis lies in the ability to functionalize one position on the pyridine ring selectively, while leaving the other halogen atoms untouched for potential subsequent reactions. The key to this selectivity is the difference in reactivity between the carbon-bromine (C-Br) bond and the carbon-chlorine (C-Cl) bond in transition metal-catalyzed cross-coupling reactions.

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the C-Br bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. This reactivity difference allows for the selective substitution of the bromine atom at the C6 position of the picolinate (B1231196) ring. This transformation is a cornerstone in the synthesis of the 6-aryl-picolinate class of herbicides. For instance, in the synthesis of the herbicide halauxifen-methyl, the bromo group at C6 is selectively coupled with an appropriately substituted arylboronic acid, leaving the chloro and fluoro groups at the C3 and C5 positions intact. chemicalbook.comacs.org This reaction highlights the compound's role as a building block where the C6 position is modified first.

Detailed research findings on the site-selective functionalization, particularly through Suzuki-Miyaura coupling, demonstrate the robustness of this method. The reaction typically proceeds in high yield under standard palladium-catalyzed conditions.

Table 1: Site-Selective Suzuki-Miyaura Coupling at the C6 Position This table presents examples of site-selective Suzuki-Miyaura coupling reactions where the bromo group at the C6 position of a picolinate core is selectively replaced. The data is representative of typical conditions used in the synthesis of 6-aryl-picolinate derivatives.

| Starting Material (Picolinate Core) | Coupling Partner (Boronic Acid/Ester) | Catalyst/Base System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Pd Catalyst / Base | Halauxifen-methyl | >90% (two steps) | chemicalbook.com |

| 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | (4-Chlorophenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Amino-3-chloro-6-(4-chlorophenyl)-5-fluoropicolinic acid | Not specified | mdpi.com |

| 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | (3-Bromophenyl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Amino-6-(3-bromophenyl)-3-chloro-5-fluoro-2-picolinic acid | Not specified | mdpi.com |

Synthesis of Analogues for Structure-Reactivity Relationship Studies

The selective functionalization of this compound makes it an invaluable tool for generating libraries of related compounds, or analogues, for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal and agricultural chemistry for optimizing the biological activity of a lead compound by systematically modifying its structure.

Further SAR studies have been conducted by replacing the C6-aryl group with other heterocyclic moieties, such as pyrazoles. mdpi.com In these studies, the 4-amino-6-bromo-3-chloro-5-fluoropicolinic acid core is coupled with various substituted pyrazolylboronic acids. The resulting analogues are then tested to evaluate their herbicidal efficacy, providing a deeper understanding of the structural requirements for biological activity.

Table 2: Synthesis of Picolinate Analogues for Structure-Activity Relationship (SAR) Studies This table showcases the synthesis of various analogues from a 6-bromo-picolinate core, illustrating how modifications at the C6 position are used to explore structure-activity relationships. The examples are derived from research on novel herbicides.

| Picolinate Core | Coupled Substituent at C6 | Resulting Analogue Class | Purpose of SAR Study | Reference |

|---|---|---|---|---|

| Methyl 4-amino-3-chloro-6-bromo-5-fluoropicolinate | 4'-Chloro-2'-fluorophenyl | 6-Aryl-picolinate | Optimization of herbicidal activity and soil degradation profile. | acs.orgresearchgate.net |

| 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | 5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl | 6-Pyrazolyl-picolinic acid | Exploration of novel heterocyclic substituents for potent herbicidal activity. | mdpi.com |

| 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl | 6-Pyrazolyl-picolinic acid | Evaluation of the effect of electron-withdrawing groups on the pyrazole (B372694) ring. | mdpi.com |

| 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | 5-(p-Tolyl)-3-methyl-1H-pyrazol-1-yl | 6-Pyrazolyl-picolinic acid | Assessment of electron-donating groups on the aryl-pyrazole moiety. | mdpi.com |

Advanced Analytical Research Methodologies for Methyl 6 Bromo 3 Chloro 5 Fluoropicolinate and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the definitive structural confirmation of Methyl 6-bromo-3-chloro-5-fluoropicolinate, providing detailed information on its atomic connectivity and chemical environment.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR) for Complex Structural and Conformational Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. harvard.edu For a molecule with a complex substitution pattern like this compound, 2D-NMR experiments are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the through-bond and through-space correlations.

Two-Dimensional (2D) NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. HSQC correlates the chemical shifts of directly attached proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), which is crucial for identifying the relative positions of substituents on the pyridine (B92270) ring and confirming the ester functionality. The single aromatic proton's correlation to neighboring quaternary carbons decorated with halogen atoms can be definitively established, confirming the substitution pattern. libretexts.orgnih.gov

Solid-State NMR (ssNMR): This technique provides insights into the structure and dynamics of the compound in its solid form. For fluorinated aromatic compounds, ¹⁹F ssNMR is particularly valuable. nih.govproquest.com It can be used to characterize the chemical shift anisotropy (CSA) of the fluorine atom, which is sensitive to the local electronic environment and intermolecular interactions within the crystal lattice. nih.govnih.gov This data complements information from X-ray crystallography and can reveal details about polymorphism and molecular packing. proquest.comnih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Note: These are predicted values based on substituent effects on a pyridine ring. Actual experimental values may vary.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| C2 (C=O) | - | ~163 | H4, OCH₃ |

| C3-Cl | - | ~148 | H4 |

| C4 | ~8.2 | ~115 | C2, C3, C5, C6 |

| C5-F | - | ~155 (d, JCF) | H4 |

| C6-Br | - | ~120 | H4 |

| OCH₃ | ~4.0 | ~53 | C2 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. ksu.edu.sa These methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. ksu.edu.sa

For this compound, IR and Raman spectra would provide clear evidence for key structural motifs:

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹, would confirm the presence of the methyl ester group.

C-O Stretch: The ester C-O single bond stretch would appear in the 1200-1300 cm⁻¹ region.

Aromatic Ring Vibrations: The pyridine ring C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. elixirpublishers.comresearchgate.net

Carbon-Halogen Stretches: The C-Cl, C-Br, and C-F stretching vibrations would be found in the fingerprint region (below 1000 cm⁻¹). The C-F stretch is typically strong in the IR spectrum.

These techniques are also valuable for monitoring the progress of synthesis, for instance, by tracking the disappearance of a carboxylic acid OH band and the appearance of the ester C=O band during the esterification step.

Interactive Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| C=O (Ester) | Stretch | 1720 - 1740 | Strong |

| C-O (Ester) | Stretch | 1200 - 1300 | Strong |

| Aromatic C=C/C=N | Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-H (Aromatic) | Stretch | 3050 - 3150 | Weak to Medium |

| C-H (Methyl) | Stretch | 2950 - 3000 | Medium |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

Advanced Mass Spectrometry for Molecular Characterization and Reaction Pathway Analysis

Advanced mass spectrometry (MS) techniques are critical for determining the exact molecular weight, elemental composition, and fragmentation patterns of this compound, as well as for identifying and quantifying trace-level impurities. nih.govbiomedres.us

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for High-Resolution Molecular Formula Determination

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled mass resolution and accuracy, making it the premier tool for the unambiguous determination of a compound's elemental composition. nih.gov For a complex halogenated molecule, this technique can easily resolve the isotopic patterns of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl), providing definitive confirmation of the presence and number of these atoms in the molecule. researchgate.net The ultra-high resolution allows for mass measurements with sub-ppm accuracy, enabling the differentiation of this compound from other potential compounds with the same nominal mass. nih.govacs.org This capability is crucial for confirming the identity of the target compound and for identifying unknown byproducts in the reaction mixture. acs.org

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Mixture Analysis and Impurity Profiling

Impurity profiling is a mandatory step in the manufacturing of pharmaceutical ingredients to ensure safety and efficacy. thermofisher.comnih.gov Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical method. ijprajournal.com Comprehensive two-dimensional GC (GC×GC) coupled with MS provides a significant enhancement in separation power compared to conventional 1D GC. This is particularly useful for resolving co-eluting impurities in complex reaction mixtures, such as isomers, starting materials, or byproducts from side reactions. The structured two-dimensional chromatograms (with a non-polar column in the first dimension and a polar column in the second, for example) allow for the separation of compounds by both volatility and polarity, providing a detailed fingerprint of the sample's composition. thermofisher.com

X-Ray Crystallography for Definitive Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. spast.org For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its structure. This technique would yield exact bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the pyridine ring and the conformation of the methyl ester group relative to the ring. nih.gov

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as halogen bonding (e.g., C-Br···O, C-Cl···N) and π-π stacking, which govern the solid-state properties of the material. This information is invaluable for understanding the physical properties of the compound and for solid-state engineering.

Interactive Table 3: Illustrative Crystallographic Data for a Halogenated Picolinate (B1231196) Derivative

Note: This table presents example data typical for a molecule of this class. Actual data would be determined experimentally.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.85 |

| b (Å) | 15.21 |

| c (Å) | 9.43 |

| β (°) | 105.2 |

| Volume (ų) | 1085 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.95 |

Chromatographic Separation Techniques for Purity Assessment and Process Monitoring

The rigorous quality control of this compound is essential for its successful application in the synthesis of complex molecules. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in assessing the purity of the compound and for real-time monitoring of the manufacturing process. These methods allow for the separation, identification, and quantification of the main component, as well as any impurities or volatile components that may be present.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Control

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities, starting materials, and by-products. Reversed-phase HPLC is the most common modality employed for this purpose.

A typical HPLC method involves a C18 stationary phase, which provides excellent separation for moderately polar to non-polar compounds like halogenated picolinate esters. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components within a reasonable timeframe.

For quantitative analysis, a UV detector is commonly used, as the pyridine ring of the molecule exhibits strong absorbance in the UV region. The selection of an appropriate wavelength is critical for achieving high sensitivity and linearity. Method validation according to ICH guidelines is crucial to ensure the accuracy, precision, linearity, and robustness of the analytical procedure. nih.gov This includes the determination of the limit of detection (LOD) and limit of quantification (LOQ) for the target analyte and its potential impurities. nih.gov

In the context of process monitoring, HPLC can be used to track the consumption of starting materials and the formation of this compound and any intermediates or by-products over the course of the reaction. This real-time data is invaluable for process optimization and ensuring consistent product quality.

Below are illustrative tables detailing a hypothetical HPLC method for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 275 nm |

| Injection Volume | 5 µL |

| Diluent | Acetonitrile/Water (50:50) |

Table 2: Hypothetical Retention Times for Purity Analysis

| Compound | Retention Time (min) |

|---|---|

| 6-Bromo-3-chloro-5-fluoropicolinic acid | 4.2 |

| This compound | 9.8 |

| Potential Impurity 1 (e.g., Isomer) | 10.5 |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily used to identify and quantify volatile impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials. When coupled with a mass spectrometer (GC-MS), it provides an unparalleled level of specificity for compound identification. nih.gov

The analysis by GC involves vaporizing the sample in a heated inlet and separating its components in a capillary column. The choice of the column's stationary phase is critical and is based on the polarity of the analytes. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane, is often a good starting point for halogenated aromatic compounds.

The temperature of the GC oven is typically programmed to increase during the analysis, allowing for the separation of compounds with a wide range of boiling points. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. nih.gov GC-MS analysis is particularly valuable as it provides a mass spectrum for each eluting peak, which can be compared against spectral libraries for confident identification of unknown components. nih.gov

For process monitoring, GC can be employed to ensure that the levels of residual solvents in the final product are below the limits specified by regulatory guidelines.

Below are illustrative tables for a hypothetical GC-MS method for the analysis of volatile components in a sample of this compound.

Table 3: Illustrative GC-MS Method Parameters

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min) |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| MS Mode | Electron Ionization (EI), Scan 40-500 amu |

| Injection Volume | 1 µL (split 50:1) |

Table 4: Hypothetical Volatile Components and Retention Times

| Compound | Retention Time (min) |

|---|---|

| Methanol (residual solvent) | 3.1 |

| Toluene (residual solvent) | 5.5 |

| This compound | 14.2 |

Theoretical and Computational Chemistry Studies on Methyl 6 Bromo 3 Chloro 5 Fluoropicolinate

Electronic Structure and Bonding Analysis

A thorough investigation into the electronic characteristics of Methyl 6-bromo-3-chloro-5-fluoropicolinate would provide fundamental insights into its reactivity, stability, and spectroscopic properties. This analysis typically involves sophisticated quantum chemical calculations.

Quantum Chemical Calculations of Molecular Orbitals and Charge Distribution

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular orbital (MO) landscape. These calculations would reveal the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering a quantitative measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations would provide a detailed analysis of the charge distribution across the molecule. By mapping the electron density, it is possible to identify which atoms bear partial positive or negative charges. This information is crucial for understanding the molecule's dipole moment and its interactions with other polar molecules. For instance, the electronegative halogen atoms (bromine, chlorine, and fluorine) and the oxygen atoms of the ester group are expected to be regions of high electron density.

Electrostatic Potential Surfaces and Reactivity Hotspots

The molecular electrostatic potential (MEP) surface is a powerful visualization tool that maps the electrostatic potential onto the electron density surface. This map provides a clear and intuitive guide to the molecule's reactive behavior. Regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (colored in blue) are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP surface would likely highlight the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen as key nucleophilic sites. The areas around the hydrogen atoms of the methyl group and the carbon atoms bonded to the electronegative halogens would be expected to show positive potential, indicating their susceptibility to attack by nucleophiles.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are critical determinants of its biological activity and physical properties. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

Molecular Mechanics and Dynamics Simulations for Conformational Preference

To explore the conformational space of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations would be employed. MM methods use a classical force field to rapidly calculate the potential energy of a vast number of conformations. This allows for an efficient search for low-energy structures.

Following the initial exploration with MM, MD simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the atomic motions at a given temperature, MD can reveal the preferred conformations in a solution-like environment and the transitions between different conformational states. A key focus of this analysis would be the rotational barrier around the single bond connecting the ester group to the pyridine ring, which would determine the orientation of the methyl ester relative to the aromatic ring.

Potential Energy Surface Exploration for Isomerization Pathways

A more detailed understanding of the conformational landscape can be achieved by mapping the potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles.

By systematically varying key dihedral angles and calculating the corresponding energy, it is possible to identify all the energy minima (stable conformers) and the transition states (energy maxima) that connect them. This exploration would provide quantitative data on the energy differences between isomers and the activation energies required for isomerization. This information is vital for understanding the dynamic equilibrium between different conformers at a given temperature.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. These models are invaluable for predicting the reactivity of new or untested compounds without the need for extensive experimental work.

For this compound, a QSRR model would be developed by first calculating a series of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices).

Once a set of relevant descriptors has been calculated for a series of related compounds with known reactivity data, statistical methods such as multiple linear regression or machine learning algorithms are used to build a predictive model. Such a model for picolinate (B1231196) derivatives could be used to predict various aspects of reactivity, including reaction rates and equilibrium constants for relevant chemical transformations. The predictive power of the QSRR model would be rigorously validated using both internal and external test sets of compounds.

Derivation of Computational Descriptors for Reactivity Prediction

The prediction of chemical reactivity through computational means relies on the calculation of various molecular descriptors. numberanalytics.com These descriptors, derived from the electronic structure of a molecule, provide quantitative insights into its potential behavior in a chemical reaction. numberanalytics.com Commonly employed descriptors include those based on Frontier Molecular Orbital (FMO) theory and Conceptual Density Functional Theory (CDFT). numberanalytics.com

For a molecule like this compound, a theoretical study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms.

Calculation of Electronic Properties: Computing descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and electrophilicity index. researchgate.net

Local Reactivity Descriptors: Calculating Fukui functions to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

However, no studies presenting these specific calculations or the resulting descriptor data for this compound could be located.

Machine Learning Approaches in Predicting Reaction Outcomes

Machine learning (ML) has emerged as a powerful tool for predicting the outcomes of organic reactions, often outperforming traditional methods. neurips.ccnips.cc These approaches typically involve training a model on a large dataset of known reactions. neurips.cc The model learns to recognize patterns in the reactants, reagents, and conditions to predict the likely product(s).

The general workflow for applying machine learning to reaction prediction includes:

Data Curation: Assembling a large and diverse dataset of chemical reactions. neurips.cc

Molecular Representation: Converting molecular structures into a machine-readable format, such as SMILES strings or molecular graphs. nih.gov

Model Training: Using algorithms like neural networks or transformer models to learn the underlying chemical principles from the data. nih.gov The "Molecular Transformer" is one such state-of-the-art model. nih.gov

Prediction: Applying the trained model to new sets of reactants to predict the reaction outcome. nih.gov

While these methodologies are well-established, their specific application to predict the reaction outcomes of this compound has not been reported in the scientific literature. Research in this area tends to focus on developing general models or on classes of compounds with broader interest, and it appears this specific picolinate has not yet been a target of such a study. nih.gov

Future Research Directions and Emerging Paradigms in Methyl 6 Bromo 3 Chloro 5 Fluoropicolinate Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and selective methods for the synthesis of highly functionalized pyridines remains a key objective. nih.gov For a molecule like Methyl 6-bromo-3-chloro-5-fluoropicolinate, future synthetic explorations are likely to focus on sustainability, automation, and the discovery of novel catalytic processes that can offer improved yields, regioselectivity, and functional group tolerance.

Sustainable and Bio-Inspired Catalysis

The field of catalysis is undergoing a paradigm shift towards more sustainable practices, with an emphasis on using earth-abundant metals and bio-inspired systems. nih.gov Future synthetic routes for this compound and its analogs could move away from traditional palladium-catalyzed cross-coupling reactions, which often involve expensive and toxic catalysts. sigmaaldrich.com Research is anticipated to focus on the use of catalysts based on iron, copper, and zinc, which are more environmentally benign and cost-effective. nih.govresearchgate.net For instance, iron-iminopyridine complexes have shown promise in various catalytic transformations and could be adapted for the functionalization of the pyridine (B92270) core. nih.gov

Bio-inspired catalysis, which mimics the efficiency and selectivity of enzymes, offers another promising avenue. rsc.org These systems can operate under mild conditions and may provide novel pathways for the selective functionalization of the polyhalogenated pyridine ring. The development of catalysts that can selectively activate specific C-H or C-halogen bonds on the pyridine ring would be a significant advancement, allowing for late-stage diversification of the molecule. elsevier.com

Table 1: Comparison of Traditional and Emerging Catalytic Systems for Pyridine Functionalization

| Catalyst Type | Examples | Advantages | Potential Application for this compound |

| Traditional | Palladium complexes (e.g., Pd(PPh₃)₄) | Well-established, high reactivity | Synthesis of precursors |

| Sustainable | Iron, Copper, Zinc complexes | Low cost, low toxicity, earth-abundant | Direct C-H functionalization, cross-coupling reactions |

| Bio-inspired | Metal-oxo complexes, artificial metalloenzymes | High selectivity, mild reaction conditions | Regioselective halogenation or functionalization |

Integration with Automated Synthesis and Artificial Intelligence for Discovery and Optimization

Automated synthesis platforms, often working in conjunction with AI, can then rapidly screen and optimize reaction conditions. researchgate.netresearchgate.net For a molecule with multiple reactive sites, such as the different halogen atoms on the pyridine ring, these platforms can efficiently explore a wide range of catalysts, solvents, and temperatures to identify optimal conditions for selective transformations. researchgate.net This approach not only accelerates the discovery of new reactions but also facilitates the rapid synthesis of derivative libraries for biological screening or materials testing. nih.govwarwick.ac.uk

Expanded Applications as a Versatile Synthetic Platform

The highly functionalized nature of this compound makes it an attractive starting point for the synthesis of more complex molecules. Future research will likely focus on leveraging its unique electronic and steric properties to develop new building blocks and explore novel chemical transformations.

Development of New Building Blocks for Advanced Functional Materials

Pyridine-based structures are integral to a wide range of functional materials, including polymers, organic electronics, and sensor technologies. elsevier.comdntb.gov.ua The distinct electronic properties conferred by the halogen substituents on this compound make it a promising precursor for the development of new functional materials. The ester group can be readily modified or incorporated into polymer backbones, allowing for the synthesis of functional polyesters and poly(ester-amide)s. mdpi.comnih.govupc.edu

Future work could involve the selective functionalization of the halogen positions to tune the electronic and photophysical properties of the resulting materials. For example, substitution of the bromine or chlorine atoms via cross-coupling reactions could introduce chromophoric or electronically active moieties, leading to new materials for applications in organic light-emitting diodes (OLEDs) or photovoltaics. The presence of fluorine is also known to enhance the stability and performance of organic electronic materials.

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Synthetic Strategy | Potential Application |

| Functional Polymers | Polycondensation via the ester group | Biodegradable plastics, drug delivery systems |

| Organic Electronics | Cross-coupling at halogen positions to attach conjugated systems | OLEDs, organic photovoltaics, sensors |

| Coordination Polymers | Use of the picolinate (B1231196) moiety as a ligand for metal ions | Gas storage, catalysis, sensing |

Role in Unexplored Chemical Transformations and Cascade Reactions

The multiple reactive sites on this compound open the door to exploring novel and complex chemical transformations. Cascade reactions, where multiple bond-forming events occur in a single pot, are a particularly attractive area of research for increasing synthetic efficiency. sigmaaldrich.comsynquestlabs.com The differential reactivity of the C-Br, C-Cl, and C-F bonds could be exploited to design selective, sequential cascade reactions. ipb.pt

For instance, a cascade sequence could be initiated by a selective metal-catalyzed reaction at the more reactive C-Br bond, followed by an intramolecular cyclization involving the ester group or another substituent. chemrxiv.org Such reactions could lead to the rapid assembly of complex polycyclic heterocyclic scaffolds, which are of significant interest in medicinal chemistry. nih.gov The development of new catalytic systems that can precisely control the reactivity of the different halogen atoms will be crucial for unlocking the full potential of this molecule in cascade reactions.

Methodological Advancements in Characterization and Analysis

The unambiguous characterization of highly substituted, isomeric pyridine derivatives is a significant challenge. Future research will necessitate the application and development of advanced analytical techniques to distinguish between regioisomers and fully elucidate the three-dimensional structures of molecules derived from this compound.

Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (e.g., HMBC, HSQC), will continue to be essential for structural elucidation. researchgate.netacs.org The development of new NMR methods, potentially aided by computational predictions of chemical shifts and coupling constants, will be important for resolving complex spectra. rsc.org

Mass spectrometry (MS) is another powerful tool for the analysis of these compounds. High-resolution mass spectrometry can provide precise mass measurements to confirm elemental compositions. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of the molecules, which can help in distinguishing between isomers. The combination of chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with mass spectrometry (GC-MS, LC-MS) will be crucial for the separation and identification of products from complex reaction mixtures. nih.gov The use of these advanced techniques will be vital for supporting the ambitious synthetic and materials science goals outlined for the future of this compound chemistry.

In-situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

The synthesis and subsequent reactions of complex molecules like this compound present significant challenges in terms of optimization and control. Traditional offline analytical methods often fail to capture the transient intermediates and dynamic changes that occur during a chemical transformation. In-situ and operando spectroscopic techniques offer a powerful solution by enabling real-time monitoring of reactions as they happen, providing a continuous stream of data on reactant consumption, product formation, and the emergence of any transient species. mpg.de

The application of these techniques to the chemistry of this compound could provide unprecedented insights into its reaction kinetics and mechanisms. For instance, in nucleophilic substitution reactions, a key transformation for this class of compounds, real-time monitoring could elucidate the subtle interplay of the various halogen substituents on the pyridine ring. The high degree of substitution and the presence of both activating and deactivating groups make predicting the regioselectivity and reaction rate challenging.

Several spectroscopic methods are particularly well-suited for in-situ and operando studies of reactions involving this compound. FlowNMR spectroscopy, for example, allows for the non-invasive, real-time monitoring of reactions under relevant process conditions. rsc.org The presence of fluorine in this compound makes ¹⁹F NMR a particularly powerful tool for tracking the fate of this specific position on the aromatic ring during a reaction. magritek.com Furthermore, techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can provide valuable information on the changes in functional groups in real-time. scispace.com

The data generated from these in-situ techniques can be used to create detailed kinetic models of the reactions involving this compound. This, in turn, allows for the precise optimization of reaction parameters such as temperature, pressure, catalyst loading, and reagent stoichiometry to maximize yield and minimize the formation of impurities. The ability to monitor reactions in real-time also opens the door to the development of more sustainable and efficient continuous flow processes for the synthesis of derivatives of this important chemical intermediate. magritek.com

| Spectroscopic Technique | Information Provided | Potential Application to this compound Chemistry |

|---|---|---|

| FlowNMR (¹H, ¹³C, ¹⁹F) | Structural information, quantification of reactants, products, and intermediates. rsc.org | Monitoring nucleophilic substitution reactions, tracking the fate of the fluorine substituent, and elucidating reaction mechanisms. |

| ATR-FTIR | Changes in functional groups (e.g., C=O, C-Cl, C-F). scispace.com | Real-time monitoring of ester hydrolysis or amidation reactions. |

| Raman Spectroscopy | Vibrational modes, complementary to IR, good for aqueous systems. | Studying reactions in aqueous or biphasic media, monitoring changes in the pyridine ring structure. |

| UV-Vis Spectroscopy | Changes in conjugation and electronic structure. | Monitoring reactions that involve changes to the aromatic system, such as cross-coupling reactions. |

Development of Advanced Chemometric Algorithms for Data Interpretation